12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile
Description
12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7400^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile is a complex organic compound with a unique tricyclic structure
Properties
IUPAC Name |
12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-20-17-22-15-13(25-17)12-11(16(23)21-15)10(8-5-3-2-4-6-8)9(7-18)14(19)24-12/h2-6,10H,19H2,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYOVYCWRWCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, amination, and oxidation processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile include other tricyclic structures with amino, oxo, and phenyl groups. Examples include:
- 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile analogs with different substituents.
- Tricyclic compounds with similar core structures but varying functional groups.
Uniqueness
The uniqueness of 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7400^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
This compound features a unique tricyclic structure that includes various functional groups such as amino, oxo, and phenyl groups. Its molecular formula and structure suggest potential interactions with biological targets, which can be explored in pharmacological contexts.
Structural Formula
The structural representation of the compound can be summarized as follows:
Key Functional Groups
- Amino Group (-NH2) : Potential for hydrogen bonding and interaction with biological receptors.
- Oxo Group (C=O) : Involvement in various chemical reactions and biological activities.
- Phenyl Group (C6H5) : Contributes to hydrophobic interactions and stability of the compound.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or inflammation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, affecting cellular responses.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a study indicated that tricyclic compounds can induce apoptosis in leukemia cells through caspase activation .
- Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammatory markers in vitro. A study demonstrated that these compounds inhibited the release of pro-inflammatory cytokines in macrophages .
- Antimicrobial Effects : Research has suggested that derivatives of this compound may possess antimicrobial properties against certain bacterial strains, making them candidates for further investigation in antibiotic development .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with similar tricyclic structures:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Anti-inflammatory | |
| Compound C | Antimicrobial |
Synthetic Routes
The synthesis of 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile involves several key steps:
- Formation of the Tricyclic Core : This typically involves cyclization reactions under specific conditions.
- Introduction of Functional Groups : Amination and oxidation processes are critical for achieving the desired chemical structure.
Industrial Production Methods
For large-scale production, optimizing synthetic routes is essential. Techniques such as continuous flow synthesis and advanced purification methods can enhance yield and reduce costs.
Q & A
Q. What are the standard synthetic routes for preparing this tricyclic carbonitrile derivative, and how do reaction conditions influence regioselectivity?
The compound is synthesized via multi-step condensation reactions, often involving spirocyclic intermediates. For example, similar tricyclic systems are formed by reacting 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-2-yl-amines under reflux in acetic anhydride/acetic acid with sodium acetate catalysis. Reaction time, temperature, and solvent polarity critically affect regioselectivity, particularly in forming the oxa-thia-diaza backbone . Key intermediates are characterized via melting points, IR (e.g., CN stretch at ~2220 cm⁻¹), and NMR to confirm regiochemical outcomes .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?
- IR spectroscopy identifies functional groups (e.g., CN, NH, carbonyl).
- ¹H/¹³C NMR resolves substituent positions; coupling patterns distinguish aromatic protons from sp³ hybridized carbons.
- Mass spectrometry confirms molecular weight (e.g., m/z 386–403 for analogous compounds) and fragmentation pathways. Ambiguities, such as overlapping NH and OH signals, are resolved via deuterium exchange or 2D NMR (e.g., HSQC, HMBC) . X-ray crystallography provides definitive structural validation, as seen in related tricyclic systems .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity and guide synthetic optimization?
Density Functional Theory (DFT) calculates transition-state energies for key steps like cyclization or nucleophilic substitution. For example, the oxa-thia ring formation’s activation energy can be modeled to optimize solvent polarity and temperature. Molecular dynamics simulations predict solubility and aggregation behavior, aiding in solvent selection (e.g., DMF vs. ethanol) . COMSOL Multiphysics integration enables reaction pathway visualization, reducing trial-and-error in lab workflows .
Q. What strategies address contradictions between experimental and computational data, such as deviations in bond angles or reaction yields?
Discrepancies between X-ray structures (e.g., mean C–C bond length = 0.005 Å) and DFT-optimized geometries may arise from crystal packing effects. Hybrid QM/MM methods reconcile these by incorporating solvent and lattice interactions . For yield inconsistencies, Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, stoichiometry) through factorial designs, minimizing confounding factors .
Q. How does the compound’s electronic structure influence its potential as a pharmacophore in drug discovery?
The electron-deficient carbonitrile and electron-rich phenyl groups create a push-pull system, enhancing binding to biological targets. UV-Vis spectroscopy (λmax ~270–300 nm) and HOMO-LUMO gaps (calculated via DFT) correlate with charge-transfer interactions. In vitro assays on analogous compounds show activity against enzymes like kinases, guided by the sp³-hybridized nitrogen’s hydrogen-bonding capacity .
Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?
Byproducts often arise from competing pathways, such as incomplete cyclization or oxidation of thioether groups. LC-MS and TLC monitor reaction progress, while quenching with ice-water minimizes side reactions. For example, anthranilic acid condensation in sodium ethoxide requires strict anhydrous conditions to prevent hydrolysis of the carbonitrile group .
Methodological Guidance
- Synthetic Optimization : Use fractional factorial designs to test variables (temperature, catalyst ratio) systematically, reducing iterations .
- Data Validation : Cross-validate NMR assignments with DEPT-135 and NOESY for stereochemical clarity .
- Theoretical Frameworks : Link reactivity to conceptual frameworks like HSAB theory (e.g., soft sulfur-thia interactions with metal catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
